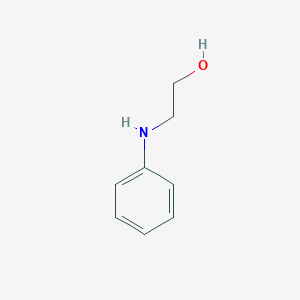

2-Anilinoethanol

Description

Properties

IUPAC Name |

2-anilinoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGATWIBSKHFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059550 | |

| Record name | Ethanol, 2-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point =11 deg C; [ChemIDplus] Clear brown liquid; [Acros Organics MSDS] | |

| Record name | N-Phenylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-98-5 | |

| Record name | N-(2-Hydroxyethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ANILINOETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-anilinoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630DL2N96B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Anilinoethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Anilinoethanol (CAS No. 122-98-5), a versatile intermediate compound. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical and Chemical Properties

This compound, also known as N-Phenylethanolamine, is an organic compound featuring both a secondary amine and a primary alcohol functional group.[1] This bifunctionality makes it a valuable building block in the synthesis of a variety of more complex molecules.[1] It typically appears as a clear, colorless to pale yellow or brown liquid.[2]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [3][4] |

| Molecular Weight | 137.18 g/mol | [3][4] |

| Melting Point | -30 °C | [3][5] |

| Boiling Point | 286.9 °C at 760 mmHg150-152 °C at 10 mmHg | [3][5] |

| Density | 1.094 g/mL at 25 °C1.116 g/cm³ | [3][5] |

| Refractive Index (n20/D) | 1.578 | [5] |

| Flash Point | >230 °F (>110 °C) | [5] |

| Water Solubility | 53 g/L at 20 °C | [3][5] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [5] |

| pKa | 14.39 ± 0.10 (Predicted) | [2] |

| LogP | 0.9 at 23 °C | [2] |

Tabulated Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 122-98-5 | [3][4] |

| IUPAC Name | This compound | [6] |

| Synonyms | N-(2-Hydroxyethyl)aniline, 2-(Phenylamino)ethanol, N-Phenylethanolamine | [2] |

| InChI | InChI=1S/C8H11NO/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | [6] |

| InChIKey | MWGATWIBSKHFMR-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)NCCO | [6] |

Chemical Reactivity and Stability

This compound is a stable compound under standard ambient conditions.[7] However, it can undergo hazardous reactions. It may form explosive mixtures with air upon intense heating.[7] Violent reactions are possible with oxidizing agents, acids, acid anhydrides, and acid chlorides.[7] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of aniline (B41778) with ethylene (B1197577) oxide. Another approach involves the copper-catalyzed N-arylation of monoethanolamine with an aryl halide.

Protocol: Copper-Catalyzed N-Arylation of Monoethanolamine

This protocol describes a general procedure for the synthesis of this compound via a copper-catalyzed reaction.

Materials:

-

Aryl bromide (e.g., Bromobenzene)

-

Monoethanolamine

-

Copper(I) chloride (CuCl)

-

Potassium hydroxide (B78521) (KOH)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Screw-capped test tube

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a screw-capped test tube, add CuCl (0.1 mmol), the aryl bromide (1.0 mmol, if solid), and KOH (2.0 mmol).

-

If the aryl bromide is a liquid, add it (1.0 mmol) via syringe.

-

Add the amine (monoethanolamine, 3 mmol) by syringe at room temperature.

-

Stir the reaction mixture at 90-110 °C for 8 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the resulting mixture with water (2 mL).

-

Extract the product with methylene chloride (4 x 10 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Purification by Vacuum Distillation

Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound to prevent thermal decomposition.[8]

Protocol: Vacuum Distillation of this compound

This protocol outlines a representative procedure for the purification of this compound.

Apparatus:

-

Round-bottom flask

-

Short-path distillation head or a standard distillation setup with a condenser

-

Receiving flask

-

Thermometer and adapter

-

Vacuum source (vacuum pump or water aspirator)

-

Cold trap

-

Heating mantle

-

Stir bar and magnetic stir plate

-

Vacuum grease

Procedure:

-

Apparatus Setup:

-

Assemble the distillation apparatus, ensuring all glassware is free of cracks or defects.

-

Lightly grease all ground-glass joints to ensure a good seal.

-

Place a stir bar in the round-bottom flask containing the crude this compound.

-

Position the thermometer correctly, with the top of the bulb level with the side arm of the distillation head.

-

Connect the vacuum adapter to a cold trap, and then to the vacuum source using thick-walled tubing.

-

-

Distillation:

-

Begin stirring the crude this compound.

-

Turn on the vacuum source to reduce the pressure within the apparatus. A pressure of approximately 10 mmHg is suitable.[5]

-

Once a stable vacuum is achieved, begin gently heating the distillation flask with the heating mantle.

-

Observe the distillation, collecting the fraction that distills at the expected boiling point at the recorded pressure (e.g., 150-152 °C at 10 mmHg).[5]

-

Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

-

-

Shutdown:

-

Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.

-

Slowly and carefully vent the system to atmospheric pressure.

-

Turn off the vacuum source.

-

Disassemble the apparatus and collect the purified this compound from the receiving flask.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for confirming the identity and assessing the purity of this compound.

Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the GC-MS analysis of this compound. Instrument parameters may need to be optimized for specific systems.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

-

Helium (carrier gas)

-

This compound standard

-

Suitable solvent (e.g., methanol, dichloromethane)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., 1 mg/mL in methanol).

-

If necessary, filter the sample to remove any particulate matter.

-

Transfer the sample to a GC-MS autosampler vial.

-

-

GC-MS Parameters (Representative):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 50:1)

-

Injection Volume: 1 µL

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of this compound.

-

Examine the mass spectrum of the corresponding peak and compare it to a reference spectrum to confirm the identity of the compound. The NIST database provides reference mass spectral data for 2-(phenylamino)ethanol.[9]

-

Assess the purity of the sample by integrating the peak area of this compound and any impurity peaks.

-

Applications and Logical Workflows

This compound is a key intermediate in various synthetic processes, including the production of pharmaceuticals and advanced materials.

Intermediate in Rivaroxaban Synthesis

This compound is a crucial starting material in the synthesis of the anticoagulant drug Rivaroxaban. The synthesis involves the cyclization of this compound with chloroacetyl chloride.[10]

Monomer for Polyaniline Derivatives

This compound can be used in the synthesis of polyaniline (PANI) and its derivatives.[11] These polymers are organic semiconductors with applications in areas such as anticorrosive coatings and biosensors.[11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Ethanol, 2-(phenylamino)- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Purification [chem.rochester.edu]

- 6. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Ethanol, 2-(phenylamino)- [webbook.nist.gov]

- 11. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Anilinoethanol (CAS 122-98-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Anilinoethanol (CAS 122-98-5), a versatile bifunctional molecule with significant applications in various industrial and research sectors. The document details its chemical and physical properties, outlines common synthesis protocols, and discusses its primary applications, particularly as a key intermediate in the synthesis of dyes, pharmaceuticals, and polymers. Toxicological and safety information is also presented. This guide is intended to be a valuable resource for professionals in chemistry, pharmacology, and materials science.

Introduction

This compound, also known as N-phenylethanolamine, is an organic compound featuring both a secondary amine and a primary alcohol functional group.[1] This unique structure makes it a valuable intermediate in a wide array of chemical syntheses. Its CAS registry number is 122-98-5.[1] The molecule consists of an ethanol (B145695) backbone with an aniline (B41778) group attached at the nitrogen atom. This bifunctional nature allows it to participate in a diverse range of chemical reactions, making it a crucial building block in the production of more complex molecules.

Chemical and Physical Properties

This compound is a colorless to pale yellow viscous liquid under standard conditions, often with a faint amine-like odor.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 122-98-5 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | 2-(phenylamino)ethanol |

| Synonyms | N-Phenylethanolamine, N-(2-Hydroxyethyl)aniline |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow viscous liquid | [1] |

| Melting Point | -30 °C | [2] |

| Boiling Point | 286.9 ± 13.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Solubility in Water | 53 g/L (20 °C) | [2] |

| Refractive Index | 1.600 | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the reaction of aniline with an ethylene-containing compound.

Synthesis from Aniline and 2-Chloroethanol (B45725)

A common laboratory and industrial synthesis involves the reaction of aniline with 2-chloroethanol. This reaction can be efficiently catalyzed by ionic liquids, which act as both the solvent and catalyst, offering a greener alternative to traditional methods.

Reaction: C₆H₅NH₂ + ClCH₂CH₂OH → C₆H₅NHCH₂CH₂OH + HCl

-

Experimental Protocol:

-

In a reaction vessel, combine aniline, 2-chloroethanol, and an ionic liquid (e.g., [Et₃NH]HSO₄). The molar ratio of aniline to 2-chloroethanol can range from 6:1 to 1:2, and the molar ratio of aniline to the ionic liquid can range from 5:1 to 1:6.

-

Stir the reaction mixture at a temperature between 15 °C and 120 °C for 1 to 12 hours.

-

After the reaction is complete, extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by column chromatography to yield this compound. Yields of over 80% have been reported for this method.[3]

-

Synthesis via Copper-Catalyzed N-Arylation

Another effective method is the copper-catalyzed N-arylation of monoethanolamine with a halogenated benzene, such as bromobenzene.

Reaction: C₆H₅Br + NH₂CH₂CH₂OH --(CuCl, KOH)--> C₆H₅NHCH₂CH₂OH + KBr + H₂O

-

Experimental Protocol:

-

To a screw-capped test tube, add copper(I) chloride (CuCl), potassium hydroxide (B78521) (KOH), and the aryl bromide (if solid).

-

Add the aryl bromide (if liquid) and monoethanolamine via syringe at room temperature.

-

Stir the reaction mixture at 90-110 °C for 8 hours.

-

Allow the mixture to cool to room temperature.

-

Dilute the resulting mixture with water and extract with methylene (B1212753) chloride.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the desired this compound. This method has been reported to achieve a yield of up to 99%.[4]

-

Caption: Synthetic routes to this compound.

Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

Detailed quantitative spectral data for this compound is not consistently available in publicly accessible literature. However, typical spectral characteristics are described below, and raw spectral data can often be found in chemical databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the ethanolamine (B43304) backbone, and the hydroxyl and amine protons. A representative spectrum from ChemicalBook shows the following assignments: 7.16 ppm (aromatic), 6.69 ppm (aromatic), 6.66 ppm (aromatic), 3.73 ppm (-CH₂-O), 3.24 ppm (-N-CH₂-), and 3.22 ppm (-NH- and -OH).[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the different carbon environments in the molecule, including the aromatic carbons and the two aliphatic carbons of the ethanolamine chain.

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include O-H stretching (broad), N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 137, corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 137 | 24.6 | [M]⁺ |

| 106 | 100.0 | [M - CH₂OH]⁺ |

| 77 | 18.6 | [C₆H₅]⁺ |

Note: Detailed peak lists for ¹H NMR, ¹³C NMR, and FTIR are not consistently reported in public literature. Researchers are advised to acquire their own spectra for detailed analysis or consult spectral databases.

Experimental Protocols for Characterization

-

NMR Spectroscopy:

-

Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

-

FTIR Spectroscopy:

-

For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and compare them to known functional group frequencies.

-

-

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionize the sample using an appropriate method, such as electron ionization (EI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

Interpret the mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

-

References

An In-depth Technical Guide to the Synthesis of 2-Anilinoethanol from Aniline and Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-anilinoethanol, a crucial intermediate in the pharmaceutical and chemical industries. The primary focus is on the reaction of aniline (B41778) with ethylene (B1197577) oxide, detailing the underlying reaction mechanism, a representative experimental protocol, and key reaction parameters. Alternative synthetic routes are also explored and compared. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and purify this compound.

Introduction

This compound, also known as N-phenylethanolamine, is a bifunctional organic compound featuring both a secondary amine and a primary alcohol.[1] This unique structure makes it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals such as certain antidepressants and antihistamines, as well as dyes and corrosion inhibitors.[1][2] The most common industrial synthesis of this compound involves the direct ethoxylation of aniline with ethylene oxide.[1] This guide will delve into the technical aspects of this synthesis, providing detailed protocols and quantitative data to aid in its practical application.

Reaction Mechanism and Kinetics

The synthesis of this compound from aniline and ethylene oxide proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This results in the opening of the epoxide ring and the formation of a zwitterionic intermediate, which is then protonated to yield the final product, this compound.

The reaction is typically autocatalytic, although acid or base catalysts can be employed to influence the reaction rate and selectivity.[3] The process is highly exothermic, and careful temperature control is crucial to prevent runaway reactions and the formation of byproducts.[3] A common byproduct is the formation of polyethoxylated anilines, where the hydroxyl group of the newly formed this compound reacts further with ethylene oxide. To minimize this, a significant molar excess of aniline is often used.

Experimental Protocols

While the direct ethoxylation of aniline is a primary industrial method, detailed public-domain laboratory protocols are scarce. Therefore, a representative protocol has been constructed based on established methods for the ethoxylation of amines and analogous reactions.[3][4] For comparison, a detailed, cited protocol for an alternative synthesis route is also provided.

Synthesis of this compound from Aniline and Ethylene Oxide (Representative Protocol)

This protocol is based on the general principles of amine ethoxylation and should be optimized for specific laboratory conditions.

Materials:

-

Aniline (freshly distilled)

-

Ethylene oxide

-

Nitrogen gas

-

Anhydrous solvent (optional, e.g., toluene)

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet

-

Heating and cooling system for the reactor

Procedure:

-

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

-

Charging the Reactor: Aniline is charged into the reactor. A significant molar excess of aniline to ethylene oxide (e.g., 5:1 to 10:1) is recommended to minimize polyethoxylation.

-

Inerting: The reactor is sealed and purged again with nitrogen to remove any residual air.

-

Heating: The aniline is heated to the reaction temperature, typically in the range of 100-150°C.

-

Ethylene Oxide Addition: Gaseous ethylene oxide is introduced into the reactor under pressure. The pressure is maintained typically between 5-10 atm. The addition should be done slowly and cautiously due to the exothermic nature of the reaction.

-

Reaction: The reaction mixture is stirred vigorously at the set temperature and pressure for several hours until the consumption of ethylene oxide ceases. Reaction progress can be monitored by measuring the pressure drop in the reactor.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and any unreacted ethylene oxide is safely vented.

-

Product Isolation and Purification: The excess aniline is removed by vacuum distillation. The resulting crude this compound can be further purified by fractional vacuum distillation.

Alternative Synthesis: Copper-Catalyzed N-Arylation of Monoethanolamine with Bromobenzene (B47551)

This method provides a high yield of this compound under laboratory conditions.[5]

Materials:

-

Copper(I) chloride (CuCl)

-

Potassium hydroxide (B78521) (KOH)

-

Bromobenzene

-

Monoethanolamine

-

Methylene (B1212753) chloride

-

Water

-

Sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Screw-capped test tube

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a screw-capped test tube, add CuCl (10 mg, 0.1 mmol), bromobenzene (1.0 mmol), and KOH (112 mg, 2.0 mmol).

-

Reagent Addition: Add monoethanolamine (3 mmol) via syringe at room temperature.

-

Reaction: Stir the reaction mixture at 90-110°C for 8 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with water (2 mL) and extract with methylene chloride (4 x 10 mL).

-

Drying and Concentration: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and related compounds.

Table 1: Synthesis of this compound via Alternative Routes

| Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene, Monoethanolamine | CuCl, KOH | Neat | 90-110 | 8 | 99 | [5] |

| Aniline, Chloroacetic acid | - | Water | Reflux | 3 | 64-70 | [6] |

Table 2: Representative Reaction Parameters for Amine Ethoxylation

| Parameter | Value | Rationale |

| Temperature | 100 - 150 °C | To ensure a sufficient reaction rate while minimizing side reactions. |

| Pressure | 5 - 10 atm | To maintain ethylene oxide in the liquid phase and increase its solubility. |

| Molar Ratio (Amine:Ethylene Oxide) | 5:1 to 10:1 | To minimize the formation of polyethoxylated byproducts. |

| Agitation | Vigorous | To ensure good mixing and uniform temperature distribution. |

| Atmosphere | Inert (Nitrogen) | To prevent side reactions and ensure safety. |

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from aniline and ethylene oxide.

Conclusion

The synthesis of this compound from aniline and ethylene oxide is a well-established industrial process. This guide has provided a detailed overview of the reaction mechanism, a representative experimental protocol, and key reaction parameters to aid researchers in the laboratory-scale synthesis of this important intermediate. While a high molar excess of aniline is crucial for minimizing byproduct formation in the direct ethoxylation route, alternative methods such as the copper-catalyzed N-arylation of monoethanolamine offer high yields under milder conditions. The choice of synthetic route will depend on factors such as desired scale, available starting materials, and purification capabilities.

References

A Technical Guide to the Nucleophilic Substitution Synthesis of 2-Anilinoethanol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Anilinoethanol, a bifunctional molecule featuring both a secondary aniline (B41778) and a primary alcohol, is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and organic semiconductors.[1][2][3] Its preparation is a fundamental process in organic synthesis, primarily achieved through nucleophilic substitution reactions. This document provides an in-depth guide to the principal synthetic routes for this compound, detailing experimental protocols, presenting quantitative data for comparison, and visualizing reaction mechanisms and workflows.

Introduction to this compound

This compound (CAS No. 122-98-5) is an organic compound with the molecular formula C₈H₁₁NO.[4] Structurally, it consists of an ethanol (B145695) backbone substituted with an aniline group at the nitrogen atom, rendering it both a secondary amine and a primary alcohol.[2] This bifunctionality allows it to serve as a key building block in the synthesis of more complex molecules. It is a critical intermediate in the production of various commercial products, including the anticoagulant drug Rivaroxaban, various dyes, and as a precursor for polyaniline (PANI), a conductive polymer used in organic electronics.[1][5]

Core Synthetic Methodologies

The synthesis of this compound is predominantly accomplished via nucleophilic substitution pathways. In these reactions, the nitrogen atom of aniline acts as the nucleophile, attacking an electrophilic carbon center to form a new carbon-nitrogen bond. The most common and industrially relevant methods involve the reaction of aniline with either 2-chloroethanol (B45725) or ethylene (B1197577) oxide. An alternative high-yield method is the Ullmann-type coupling of an aryl halide with ethanolamine.

Synthesis from Aniline and 2-Chloroethanol

This method involves the direct alkylation of aniline with 2-chloroethanol. The reaction proceeds via a classical Sɴ2 mechanism where the aniline nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride ion. To drive the reaction to completion and neutralize the generated hydrochloric acid, a base is typically required. A modern variation of this method employs ionic liquids as both the solvent and catalyst, offering a greener alternative by avoiding volatile organic compounds (VOCs).[1][6]

Synthesis from Aniline and Ethylene Oxide

The reaction between aniline and ethylene oxide is another widely used industrial method.[2] Aniline initiates a nucleophilic attack on one of the carbon atoms of the strained epoxide ring, leading to ring-opening and the formation of the this compound product. This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521).[1]

Ullmann-Type Synthesis from Aryl Halides

A highly efficient laboratory-scale synthesis involves a copper-catalyzed Ullmann-type coupling reaction.[1][4] In this approach, an aryl halide (such as bromobenzene (B47551) or iodobenzene) is reacted with monoethanolamine in the presence of a copper(I) catalyst and a base.[4] This method is notable for its excellent yield, often reaching up to 99%, and for proceeding without a solvent ("neat" conditions).[1][4]

Experimental Protocols

Protocol 1: Ionic Liquid-Mediated Synthesis from Aniline and 2-Chloroethanol

This protocol is adapted from a patented method utilizing an ionic liquid.[6]

-

Reaction Setup: In a suitable reaction vessel, charge aniline, 2-chloroethanol, and an imidazolium-based ionic liquid (e.g., [HMIM]HSO₄). The molar ratios can be varied, for instance, 0.4 mol of aniline, 0.1 mol of 2-chloroethanol, and 1.2 moles of the ionic liquid.[6]

-

Reaction Conditions: Heat the mixture to a temperature between 70°C and 120°C and stir for 1 to 12 hours.[6] For the example ratio, the reaction is stirred at 70°C for 10 hours.[6]

-

Workup and Purification: After cooling, add ethyl acetate (B1210297) for extraction. Combine the organic layers and remove the solvent via rotary evaporation to yield the crude product.[6]

-

Final Purification: Purify the crude product by column chromatography to obtain pure this compound. The ionic liquid can be recovered and reused.[6]

Protocol 2: Base-Catalyzed Synthesis from Aniline and Ethylene Oxide

This protocol is based on a general procedure for the reaction.[1]

-

Reaction Setup: To a reflux apparatus, add aniline and either aqueous or alcoholic sodium hydroxide (NaOH) to act as a catalyst.[1]

-

Reagent Addition: Introduce ethylene oxide in a 1:1 molar ratio with aniline.[1]

-

Reaction Conditions: Heat the mixture to reflux at a temperature of 80–100°C for a duration of 4–6 hours.[1]

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The product can be isolated and purified by distillation under reduced pressure.[2]

Protocol 3: Copper-Catalyzed Ullmann-Type Synthesis

This high-yield protocol is detailed in synthetic literature.[4]

-

Reaction Setup: In a screw-capped test tube, add copper(I) chloride (CuCl, 0.1 mmol), bromobenzene (1.0 mmol), and potassium hydroxide (KOH, 2.0 mmol).[4]

-

Reagent Addition: Add monoethanolamine (3.0 mmol) to the tube at room temperature.[4]

-

Reaction Conditions: Stir the reaction mixture at a temperature of 90–110°C for 8 hours under neat (solvent-free) conditions.[1][4]

-

Workup: Allow the mixture to cool to room temperature. Dilute the resulting mixture with water (e.g., 2 mL).[4]

-

Extraction: Extract the product with methylene (B1212753) chloride (e.g., 4 x 10 mL). Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄).[4]

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the final product.[4]

Quantitative Data Summary

The physical properties and reaction parameters for the synthesis of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 122-98-5 | [2][7] |

| Molecular Formula | C₈H₁₁NO | [4][8] |

| Molecular Weight | 137.18 g/mol | [4][7] |

| Appearance | Colorless to pale yellow/brown liquid | [2][3] |

| Boiling Point | 150-152 °C @ 10 mmHg | [3] |

| Density | 1.094 g/mL @ 25 °C | [3][9] |

| Solubility in Water | 4.5 g/L | [2] |

Table 2: Comparison of Synthetic Protocols

| Parameter | Method 1: Ionic Liquid | Method 2: Ethylene Oxide | Method 3: Ullmann Coupling |

| Reactants | Aniline, 2-Chloroethanol | Aniline, Ethylene Oxide | Bromobenzene, Monoethanolamine |

| Catalyst/Base | Ionic Liquid (e.g., [HMIM]HSO₄) | NaOH | CuCl / KOH |

| Solvent | Ionic Liquid | Water or Alcohol | None (Neat) |

| Temperature | 15–120 °C | 80–100 °C | 90–110 °C |

| Time | 1–12 hours | 4–6 hours | 8 hours |

| Yield | >80% | (Not specified) | 99% |

| Reference(s) | [1][6] | [1] | [1][4] |

Visualized Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and the general experimental process.

Caption: Sɴ2 mechanism for the synthesis of this compound from aniline.

Caption: Nucleophilic ring-opening of ethylene oxide by aniline.

Caption: Generalized workflow for the synthesis and purification of this compound.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 122-98-5 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2-chloroethanol-Wuxi Ginkgo Plastic Industry Co.,Ltd [chlorohydrin.com]

- 6. CN102942494B - Method for preparing N-hydroxyethylaniline by using ionic liquid - Google Patents [patents.google.com]

- 7. N-(2-Hydroxyethyl)aniline | C8H11NO | CID 31235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethanol, 2-(phenylamino)- [webbook.nist.gov]

- 9. 2-Anilino ethanol, 98% 122-98-5 India [ottokemi.com]

Unraveling the Molecular Interactions of 2-Anilinoethanol: A Survey of Current Knowledge

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current understanding of 2-anilinoethanol and its molecular interactions. While traditionally recognized for its role as a versatile chemical intermediate, its direct biological mechanism of action is an area with limited dedicated research. This document synthesizes the available information, focusing on its established chemical applications and known biological interactions, to serve as a foundational resource for the scientific community.

Chemical Identity and Industrial Significance

This compound, also known as N-phenylethanolamine, is an organic compound featuring both a secondary aniline (B41778) and a primary alcohol functional group.[1][2] This bifunctional nature makes it a valuable building block in organic synthesis.[1] Its primary applications are found in the pharmaceutical, textile, and rubber industries.[3] In the pharmaceutical sector, it serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including analgesics, antipyretics, anti-inflammatory agents, antidepressants, and antihistamines.[3][4] It is also utilized in the production of dyes and as a vulcanization accelerator in the rubber industry.[3]

Known Biological Interactions

Detailed studies elucidating a specific pharmacological mechanism of action for this compound are not extensively available in public literature. However, one specific biological interaction has been identified:

-

Enzyme Substrate: this compound serves as a substrate for the human olfactory uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzyme.[5][6] UGTs are a family of enzymes that play a critical role in the metabolism and detoxification of a wide variety of compounds, including drugs, environmental toxins, and endogenous substances. The interaction with this specific UGT suggests a potential role for this compound in processes related to olfaction and xenobiotic metabolism.

Toxicological Profile

While not directly indicative of a therapeutic mechanism of action, toxicological data provides insights into the biological effects of this compound. The following table summarizes the available acute toxicity data.

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 | Oral | Rat | 2230 mg/kg | Details of toxic effects not reported other than lethal dose value. | |

| LD50 | Intraperitoneal | Mouse | 137 mg/kg | Details of toxic effects not reported other than lethal dose value. | |

| Open irritation test | Skin | Rabbit | - | - | |

| Standard Draize test | Eye | Rabbit | - | - |

LD50: Lethal dose, 50 percent kill.

Synthesis and Chemical Reactions

The synthesis of this compound is typically achieved through the reaction of aniline with ethylene (B1197577) oxide.[4] Its chemical reactivity, owing to the hydroxyl and amine groups, allows it to undergo various reactions such as oxidation, reduction, substitution, and condensation.[1]

A general laboratory-scale synthesis procedure involves the reaction of a haloarene (e.g., bromobenzene) with an amino alcohol (e.g., monoethanolamine) in the presence of a copper catalyst and a base.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound and its derivatives:

-

To a screw-capped test tube, add CuCl (0.1 mmol), the aryl bromide (1.0 mmol, if solid), and KOH (2.0 mmol).

-

Add the aryl bromide (1.0 mmol, if liquid) and the amine (3 mmol) via syringe at room temperature.

-

Stir the reaction mixture at a temperature of 90-110°C for 8 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the resulting mixture with water (2 mL).

-

Extract the product with methylene (B1212753) chloride (4 x 10 mL).

-

Dry the combined organic layers over Na2SO4.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.[7]

Future Research Directions

The current body of knowledge on this compound primarily highlights its utility as a chemical precursor. There is a clear opportunity for further research to explore its direct biological activities. Potential avenues for investigation include:

-

Receptor Binding Assays: Screening this compound against a panel of common biological targets, such as G-protein coupled receptors and ion channels, could uncover novel pharmacological activities.

-

Enzyme Inhibition Studies: Investigating its potential to inhibit or modulate the activity of various enzymes beyond UGTs could reveal new mechanisms of action.

-

Signaling Pathway Analysis: Cellular studies to determine if this compound modulates key signaling pathways (e.g., MAPK, cAMP) would provide a deeper understanding of its potential biological effects.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic relationship of this compound as an intermediate.

Caption: Synthesis and application of this compound.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. This compound | 122-98-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Anilino ethanol, 98% 122-98-5 India [ottokemi.com]

- 6. This compound | 122-98-5 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2-Anilinoethanol: A Technical Guide

Introduction

2-Anilinoethanol, also known as N-phenylethanolamine, is an organic compound with the chemical formula C₈H₁₁NO. It finds applications as an intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the spectroscopic analysis workflow are also presented to aid researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.19 - 7.15 | m | 2H | Ar-H (meta) |

| 6.75 - 6.71 | m | 1H | Ar-H (para) |

| 6.66 - 6.63 | m | 2H | Ar-H (ortho) |

| 3.76 | t | 2H | -CH₂-OH |

| 3.29 | t | 2H | -NH-CH₂- |

| ~3.5 (broad) | s | 2H | -NH, -OH |

¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 148.3 | Ar-C (C-N) |

| 129.3 | Ar-C (meta) |

| 117.5 | Ar-C (para) |

| 112.9 | Ar-C (ortho) |

| 60.9 | -CH₂-OH |

| 46.1 | -NH-CH₂- |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.

Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3395 | Strong, Broad | O-H stretch |

| 3053 | Medium | Aromatic C-H stretch |

| 2938, 2872 | Medium | Aliphatic C-H stretch |

| 1603, 1506 | Strong | Aromatic C=C stretch |

| 1319 | Medium | C-N stretch |

| 1051 | Strong | C-O stretch |

| 748, 692 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 137 | 45 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [M - CH₂OH]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher). For ¹H NMR, standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which is a liquid at room temperature, can be obtained using the neat liquid technique. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

Technical Guide: Solubility Profile of 2-Anilinoethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-anilinoethanol, a key intermediate in the synthesis of various dyes and organic compounds.[1][2] Understanding its solubility in different organic solvents is crucial for process optimization, purification, and formulation in various research and development applications.

Qualitative Solubility Profile

This compound is a colorless to pale yellow liquid.[3] Based on available data, it is described as being readily soluble in several common organic solvents.

Quantitative Solubility Data

While qualitative descriptions are useful, quantitative data is essential for precise experimental design and process scale-up. The following table summarizes the currently available quantitative solubility data for this compound. It is important to note that comprehensive quantitative solubility data in a wide range of organic solvents is not extensively reported in publicly available literature.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 53[1][3][5][6] |

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound in specific organic solvents, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a compound.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (>98% purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired constant temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification: Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument. A UV-Vis spectrophotometer is a common and accessible tool for this purpose, provided a unique absorbance maximum for this compound in the specific solvent is identified.

-

Data Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as g/L, mol/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for experimental solubility determination.

References

Thermal Degradation Pathways of 2-Anilinoethanol: A Technical Guide

Disclaimer: Limited direct experimental data exists in peer-reviewed literature specifically detailing the thermal degradation of 2-Anilinoethanol. This guide is constructed based on established principles of thermal decomposition for structurally related compounds, including aromatic amines and ethanolamines. The proposed pathways, quantitative data, and experimental protocols should be considered predictive and serve as a framework for future research.

Executive Summary

This compound, a molecule incorporating both an aromatic amine and a primary alcohol, presents a complex thermal degradation profile. Understanding its decomposition pathways is critical for applications in drug development, chemical synthesis, and material science, where thermal stability is a key parameter. This technical guide outlines the plausible thermal degradation mechanisms of this compound, supported by generalized experimental protocols for its analysis. The primary analytical techniques discussed include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which are instrumental in elucidating the decomposition kinetics and identifying degradation products.

Predicted Thermal Degradation Pathways

The thermal decomposition of this compound is likely to proceed through several competing pathways, primarily involving the cleavage of the C-N, C-C, and O-H bonds. The initiation of these pathways is dependent on the temperature and the presence of oxygen.

Primary Degradation Pathways (Inert Atmosphere):

-

Pathway A: C-N Bond Cleavage: Homolytic cleavage of the benzylic C-N bond is a probable initial step, leading to the formation of an aniline (B41778) radical and a hydroxyethyl (B10761427) radical.

-

Pathway B: C-C Bond Cleavage: Scission of the C-C bond in the ethanolamine (B43304) side chain can yield a benzylamine (B48309) radical and a hydroxymethyl radical.

-

Pathway C: Dehydration: Intramolecular dehydration could lead to the formation of N-vinylaniline, which may further polymerize at elevated temperatures.

-

Pathway D: Rearrangement and Cyclization: Intramolecular rearrangement followed by cyclization could potentially form heterocyclic structures.

These primary radical species can then undergo a series of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of final degradation products.

Secondary Degradation and Product Formation:

The initial radical species are highly reactive and can lead to the formation of a variety of stable end-products. Based on studies of similar compounds, the following products are anticipated:

-

From Aniline Radicals: Aniline, benzene, and higher molecular weight condensation products.

-

From Hydroxyethyl Radicals: Acetaldehyde, ethanol, and ethylene (B1197577) glycol.

-

From Benzylamine Radicals: Benzylamine and toluene.

The following diagram illustrates the plausible primary degradation pathways.

Quantitative Data Summary

Due to the lack of specific experimental studies, the following tables present hypothetical quantitative data based on typical results from the thermal analysis of analogous aromatic amines and ethanolamines. These tables are intended to serve as a template for organizing experimental results.

Table 1: Hypothetical TGA Data for this compound in an Inert Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Major Evolved Gases (Hypothetical) |

| 150 - 250 | 5 - 10 | Water, Ammonia |

| 250 - 400 | 40 - 50 | Aniline, Benzene, Acetaldehyde |

| 400 - 600 | 20 - 30 | Higher molecular weight fragments |

| > 600 | 10 - 15 (Residue) | Char |

Table 2: Hypothetical Kinetic Parameters from TGA Data

| Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Model (Hypothetical) |

| Stage 1 (150-250°C) | 80 - 120 | 10⁷ - 10¹⁰ | First-order |

| Stage 2 (250-400°C) | 150 - 200 | 10¹¹ - 10¹⁴ | n-th order (n > 1) |

| Stage 3 (400-600°C) | 200 - 250 | 10¹³ - 10¹⁶ | Diffusion-controlled |

Experimental Protocols

The following are generalized experimental protocols for investigating the thermal degradation of this compound.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This technique provides information on the thermal stability and the composition of the evolved gases.

Methodology:

-

Instrument: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

-

TGA Conditions:

-

Temperature Program: Heat from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 50 mL/min.

-

-

FTIR Conditions:

-

Transfer Line Temperature: 250 °C.

-

Gas Cell Temperature: 250 °C.

-

Spectral Collection: Collect spectra continuously throughout the TGA run at a resolution of 4 cm⁻¹.

-

The following diagram illustrates the experimental workflow for TGA-FTIR analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to separate and identify the individual volatile and semi-volatile degradation products.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Program a pyrolysis temperature, for example, 500 °C, held for 15 seconds.

-

Interface Temperature: 300 °C.

-

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 10 min.

-

MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).

The logical relationship for product identification using Py-GC-MS is shown below.

Conclusion

While direct experimental evidence for the thermal degradation of this compound is currently scarce, this technical guide provides a robust theoretical framework for researchers in the field. The proposed degradation pathways, hypothetical data, and detailed experimental protocols offer a starting point for systematic investigation. Future work should focus on conducting the described experiments to validate these predictions and to build a comprehensive understanding of the thermal stability and decomposition mechanisms of this important molecule. Such data will be invaluable for its safe and effective use in various scientific and industrial applications.

Photochemical Stability of 2-Anilinoethanol: A Technical Guide

Introduction

2-Anilinoethanol, also known as N-phenylethanolamine, is an organic compound featuring both a secondary aniline (B41778) and a primary alcohol functional group.[1][2] This bifunctional nature makes it a versatile intermediate in the synthesis of various pharmaceuticals and dyes.[1] Given its aromatic amine structure, this compound is likely susceptible to degradation upon exposure to light, a critical consideration for its synthesis, storage, and the stability of formulations containing it. Understanding its photochemical stability is paramount for researchers, scientists, and drug development professionals to ensure product quality, efficacy, and safety.

This guide provides a theoretical overview of the potential photochemical degradation of this compound, including predicted degradation pathways, hypothetical quantitative data for illustrative purposes, and detailed experimental protocols for assessing its photostability.

Predicted Photochemical Degradation Pathways

The photochemical degradation of this compound is likely to be initiated by the absorption of ultraviolet (UV) radiation by the aniline chromophore. This can lead to the formation of excited states that may undergo various reactions, primarily involving the N-H bond of the secondary amine, the C-N bond, and the aromatic ring. The presence of the ethanol (B145695) substituent can also influence the degradation pathways. Based on the photochemistry of anilines and related compounds, the following degradation pathways are proposed.[3][4]

N-Dealkylation and Oxidation

One of the primary photodegradation pathways for N-alkylanilines involves the cleavage of the N-alkyl bond.[3] In the case of this compound, this would lead to the formation of aniline and 2-hydroxyacetaldehyde. The reaction is likely to proceed through a radical mechanism initiated by hydrogen abstraction from the N-H group or the α-carbon of the ethanol substituent, followed by oxidation. Aniline itself is susceptible to further photodegradation, leading to the formation of colored polymeric products through the generation of anilinyl radicals.

Aromatic Ring Modification

The aromatic ring of aniline is susceptible to photochemical attack, particularly by reactive oxygen species (ROS) generated during photoirradiation.[4] This can lead to hydroxylation of the aromatic ring, forming aminophenol isomers. Further oxidation can result in the formation of quinone-imine structures, which are often colored and can polymerize.

C-N Bond Cleavage

Direct cleavage of the C-N bond is another potential degradation route, which would yield a phenyl radical and an aminoethanol radical. These highly reactive species would then engage in a variety of secondary reactions, contributing to a complex mixture of degradation products.

Illustrative Signaling Pathway for Predicted Photodegradation

References

Quantum Chemical Calculations for 2-Anilinoethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Anilinoethanol

This compound is an organic compound featuring both a secondary amine and a primary alcohol functional group.[1] Its structure, consisting of an aniline (B41778) moiety linked to an ethanol (B145695) backbone, makes it a versatile intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Understanding its three-dimensional structure, electronic properties, and spectroscopic signatures is crucial for its application in drug design and materials science. Quantum chemical calculations offer a powerful, non-experimental approach to investigate these properties at the atomic level.

Computational Methodology: A Practical Protocol

Density Functional Theory (DFT) is the most common and effective method for quantum chemical calculations of medium-sized organic molecules like this compound, offering a good balance between accuracy and computational cost. A typical and robust protocol for such a study is detailed below.

Geometry Optimization

The first step in any quantum chemical analysis is to find the most stable 3D conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

-

Software: Gaussian 09 or 16, ORCA, or similar quantum chemistry software packages.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice.[3][4]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This set is extensive and includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[3][5]

-

Solvation Model: To simulate a solution environment (e.g., in ethanol or water), a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed.

-

Output: The calculation yields the optimized Cartesian coordinates of each atom, from which bond lengths, bond angles, and dihedral angles can be determined.

A logical workflow for this process is illustrated below.

Vibrational Frequency Analysis

Calculating the vibrational frequencies serves two purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and it allows for the prediction of the molecule's infrared (IR) and Raman spectra.[3]

Protocol:

-

Input: Use the optimized geometry from the previous step.

-

Method: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Scaling: Calculated harmonic frequencies are often systematically higher than experimental values. It is standard practice to scale them by an empirical factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.[3]

-

Output: A list of vibrational modes and their corresponding frequencies (in cm⁻¹) and IR intensities.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distribution are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity.[6]

Protocol:

-

Input: Use the optimized geometry.

-

Method: The HOMO and LUMO energies are standard outputs of the DFT calculation.

-

Analysis:

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE = ELUMO - EHOMO): A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[6]

-

Global reactivity descriptors can be calculated from these energies:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

Spectroscopic Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus. These can then be converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

Protocol:

-

Input: The optimized molecular geometry.

-

Method: GIAO-DFT at a level like B3LYP/6-311++G(d,p).

-

Calculation: Calculate the absolute shielding values (σ) for ¹H and ¹³C.

-

Conversion: δcalc = σTMS - σsample, where σTMS is the calculated shielding of TMS at the same level of theory.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis).[7]

Protocol:

-

Input: The optimized ground-state geometry.

-

Method: TD-DFT, often using a functional like CAM-B3LYP which is known to perform well for charge-transfer excitations, with a suitable basis set (e.g., 6-311++G(d,p)).[8]

-

Solvent: Include the PCM to model solvent effects, as UV-Vis spectra are highly solvent-dependent.

-

Output: The calculation provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which are related to the intensity of the absorption).

Data Presentation: Experimental and Comparative Data

As no dedicated computational study for this compound was found, this section presents available experimental data. These values serve as a benchmark for future theoretical calculations.

Molecular Structure

The fundamental structure of this compound is well-established.[9] A table of expected bond lengths and angles for key structural features, based on typical values for similar aniline and ethanol derivatives, would be generated from a DFT optimization.

Vibrational Spectroscopy (FT-IR)

Experimental FT-IR data for this compound is available.[10] The main vibrational modes are assigned below. A computational frequency analysis would provide theoretical values for comparison.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3400 - 3300 | Strong, broad band from the alcohol group |

| N-H Stretch | 3400 - 3350 | Medium intensity band from the secondary amine |

| Aromatic C-H Stretch | 3100 - 3000 | Multiple weak to medium bands |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to strong bands |

| C=C Aromatic Stretch | 1600 - 1450 | Multiple bands of varying intensity |

| C-N Stretch | 1350 - 1250 | Medium intensity band |

| C-O Stretch | 1260 - 1000 | Strong intensity band |

NMR Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound in CDCl₃ are available.[10][11]

Table 1: Experimental ¹H NMR Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho, meta, para) | 6.6 - 7.2 | Multiplet | 5H |

| -NH- | Variable | Broad Singlet | 1H |

| -CH₂-N- | ~3.3 | Triplet | 2H |

| -CH₂-O- | ~3.8 | Triplet | 2H |

| -OH | Variable | Broad Singlet | 1H |

Table 2: Experimental ¹³C NMR Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C (ipso) | ~148 |

| C (para) | ~129 |

| C (ortho) | ~117 |

| C (meta) | ~113 |

| C (-CH₂-O-) | ~61 |

| C (-CH₂-N-) | ~46 |

Electronic Properties (UV-Vis and HOMO-LUMO)

The experimental UV-Visible spectrum of this compound shows absorption maxima that can be compared with TD-DFT calculations.[12] While specific calculated HOMO-LUMO values are unavailable for this compound, studies on similar aniline derivatives can provide an estimate. For instance, the HOMO-LUMO gap for aniline is significant, and substitution is known to modulate this gap.[13]

Table 3: Electronic Properties of this compound

| Parameter | Experimental/Estimated Value | Source/Method |

|---|---|---|

| UV-Vis λmax | ~245 nm, ~290 nm | Experimental (NIST)[12] |

| HOMO Energy | Estimated: -5.0 to -5.5 eV | Based on similar anilines |

| LUMO Energy | Estimated: -0.5 to 0.0 eV | Based on similar anilines |

| HOMO-LUMO Gap (ΔE) | Estimated: 4.5 to 5.5 eV | Calculated from estimated HOMO/LUMO |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reaction of aniline with 2-chloroethanol (B45725) or ethylene (B1197577) oxide.[1][14] A procedure adapted from the literature is as follows:

Protocol: Synthesis from Aniline and 2-Chloroethanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and 2-chloroethanol (1.1 equivalents).

-

Addition of Base: Add a slight excess of a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to act as a scavenger for the HCl byproduct.

-

Solvent: The reaction can often be run neat or with a high-boiling point solvent like N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-